2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a butylamino group, a difluoromethoxyphenyl group, and a carbamoyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, including the introduction of the butylamino group, the difluoromethoxyphenyl group, and the carbamoyl group. The reaction conditions may vary depending on the specific synthetic route chosen, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as the butylamino group.
Carbamoylation reactions:
Esterification reactions: These reactions involve the formation of an ester bond between the propanoic acid backbone and the difluoromethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution reactions: These reactions involve the replacement of one functional group with another, such as the substitution of the butylamino group with another nucleophile.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID can be compared with other similar compounds, such as:
2-(BUTYLAMINO)-4’-HYDROXYACETOPHENONE HYDROCHLORIDE: This compound shares the butylamino group but differs in the presence of a hydroxyacetophenone group instead of the difluoromethoxyphenyl group.
2-[4-(BROMOMETHYL)PHENYL]PROPIONIC ACID: This compound shares the propanoic acid backbone but differs in the presence of a bromomethylphenyl group instead of the difluoromethoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(butylamino)-4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O4/c1-2-3-8-18-12(14(21)22)9-13(20)19-10-4-6-11(7-5-10)23-15(16)17/h4-7,12,15,18H,2-3,8-9H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHLAVEKZVMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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